8-Hydroxy Mianserin β-D-Glucuronide
Descripción
Propiedades
Número CAS |
140695-49-4 |
|---|---|
Fórmula molecular |
C₂₄H₂₈N₂O7 |
Peso molecular |
456.49 |
Sinónimos |
1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl β-D-Glucopyranosiduronic Acid; |
Origen del producto |
United States |
Enzymatic Formation and Metabolic Pathways of 8 Hydroxy Mianserin β D Glucuronide
Precursor Formation: 8-Hydroxylation of Mianserin (B1677119)
The initial and rate-limiting step in the formation of 8-Hydroxy Mianserin β-D-Glucuronide is the aromatic hydroxylation of the parent drug, mianserin. This reaction introduces a hydroxyl group at the 8th position of the mianserin molecule, a transformation catalyzed by the versatile Cytochrome P450 (CYP) enzyme system.
Cytochrome P450 Isoform Catalysis (e.g., CYP2D6, CYP3A, CYP1A2)
The 8-hydroxylation of mianserin is not a random event but a targeted process mediated by specific isoforms of the Cytochrome P450 family. Research has identified CYP2D6 as the principal enzyme responsible for this metabolic step. The significant correlation between CYP2D6 activity and the formation of 8-hydroxy mianserin underscores its primary role.
While CYP2D6 is the main catalyst, other isoforms also contribute to this metabolic pathway, albeit to a lesser extent. Studies have indicated the involvement of CYP3A4 and CYP1A2 in the 8-hydroxylation of mianserin. The contribution of these isoforms may become more significant in individuals with reduced CYP2D6 function due to genetic polymorphisms. The involvement of multiple CYP isoforms highlights the redundancy and complexity of drug metabolism in humans.
Table 1: Cytochrome P450 Isoforms Involved in Mianserin 8-Hydroxylation
| Enzyme | Role in 8-Hydroxylation |
|---|---|
| CYP2D6 | Primary catalyst |
| CYP3A4 | Secondary contributor |
| CYP1A2 | Secondary contributor |
Stereoselectivity in the 8-Hydroxylation of Mianserin Enantiomers
Mianserin is administered as a racemic mixture of two enantiomers, (S)-(+)-mianserin and (R)-(-)-mianserin, which exhibit different pharmacological activities. The enzymatic 8-hydroxylation process displays a marked stereoselectivity, with a preference for one enantiomer over the other.
Glucuronidation: The Conjugation Step
Following the formation of 8-hydroxy mianserin, the molecule undergoes a phase II metabolic reaction known as glucuronidation. This process involves the covalent attachment of a glucuronic acid moiety, derived from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the newly introduced hydroxyl group. This conjugation significantly increases the water solubility of the metabolite, facilitating its excretion from the body, primarily via urine.
Uridine Diphosphate Glucuronosyltransferase (UGT) Enzyme Systems
The glucuronidation of 8-hydroxy mianserin is catalyzed by a family of enzymes called Uridine Diphosphate Glucuronosyltransferases (UGTs). These enzymes are located predominantly in the endoplasmic reticulum of liver cells and play a pivotal role in the detoxification of a wide array of drugs, environmental toxins, and endogenous compounds. The formation of this compound is a direct consequence of the catalytic activity of these UGT enzymes.
While the glucuronidation of 8-hydroxy mianserin is an established metabolic pathway, the specific UGT isoforms responsible for this conjugation are not as extensively characterized as the preceding hydroxylation step. However, based on the known substrate specificities of UGT enzymes for similar phenolic compounds and the metabolism of the parent drug, several isoforms are likely candidates.
UGT1A4 is known to be involved in the glucuronidation of mianserin itself, suggesting it may also have an affinity for its hydroxylated metabolite. Similarly, UGT2B10 has been identified as an enzyme that interacts with mianserin, making it a potential catalyst for the glucuronidation of 8-hydroxy mianserin. UGT2B7 is another key hepatic UGT isoform known to metabolize a wide range of drugs containing hydroxyl groups. For the structurally related antidepressant mirtazapine (B1677164), its 8-hydroxy metabolite is extensively conjugated by UGTs, further supporting the likelihood of a similar and efficient glucuronidation pathway for 8-hydroxy mianserin. Further research using recombinant human UGT isoforms is necessary to definitively identify and characterize the specific enzymes involved in the formation of this compound.
Table 2: Putative UGT Isoforms in 8-Hydroxy Mianserin Glucuronidation
| Enzyme | Rationale for Involvement |
|---|---|
| UGT1A4 | Known to glucuronidate the parent compound, mianserin. |
| UGT2B10 | Interacts with mianserin. |
| UGT2B7 | Broad substrate specificity for phenolic compounds. |
The efficiency of this compound formation is determined by the enzyme kinetics and substrate specificity of the involved UGT isoforms. These parameters, including the Michaelis-Menten constant (Km) and maximum velocity (Vmax), dictate the rate of the reaction at different substrate concentrations.
Detailed kinetic studies on the glucuronidation of 8-hydroxy mianserin are limited. However, the high levels of 8-hydroxy mianserin glucuronide detected in human plasma and urine suggest that this is a high-affinity and high-capacity pathway. For instance, studies on the related compound mirtazapine have shown that the plasma concentration of its 8-hydroxy glucuronide is significantly higher than the parent hydroxylated metabolite, indicating a very efficient conversion. This suggests that the UGT enzymes responsible for the glucuronidation of 8-hydroxy mianserin likely have a high affinity (low Km) and a high catalytic capacity (high Vmax) for this substrate. The substrate specificity of the involved UGTs ensures the targeted conjugation of the hydroxyl group at the 8-position, leading to the formation of the specific β-D-glucuronide isomer. Understanding the precise kinetics is essential for predicting the extent of metabolism and potential drug-drug interactions involving this pathway.
Stereospecificity of Glucuronide Conjugation
The metabolism of mianserin exhibits a notable degree of stereospecificity, with a clear preference for one of its enantiomers. Mianserin is administered as a racemic mixture, containing both S(+)- and R(-)-enantiomers. beilstein-journals.org However, the S(+)-enantiomer is recognized as the more potent form in terms of its antidepressant activity. beilstein-journals.orgnih.gov This difference in potency extends to its metabolic fate.
Regiochemistry of Glucuronide Linkage
The formation of this compound is a prime example of O-glucuronidation. This process involves the attachment of a glucuronic acid moiety to a hydroxyl group on the substrate molecule. In this case, the glucuronic acid is linked to the hydroxyl group at the 8th position of the mianserin structure. This conjugation is a major metabolic pathway for mianserin. nih.gov
Glucuronidation is a critical Phase II metabolic reaction that significantly increases the water solubility of drugs and their metabolites, facilitating their excretion from the body. nih.gov The enzymes responsible for catalyzing this reaction are the uridine 5'-diphospho-glucuronosyltransferases (UGTs). nih.gov The resulting glucuronide conjugate, this compound, is more hydrophilic than its precursor, 8-hydroxymianserin (B23177), and is readily eliminated. This O-glucuronidation pathway is a common fate for hydroxylated drug metabolites. nih.gov
Comparative Metabolic Profiles and Intermediates
The metabolic journey of mianserin is multifaceted, yielding several key intermediates in addition to 8-hydroxymianserin and its subsequent glucuronide. The primary metabolic pathways for mianserin are N-demethylation, aromatic hydroxylation (at the 8-position), and N-oxidation. nih.govmdpi.comresearchgate.net
Mianserin N-oxide: This metabolite is generally considered to be pharmacologically inactive or only weakly active. nih.gov Its formation is one of the principal metabolic routes for mianserin.
Both desmethylmianserin (B137421) and 8-hydroxymianserin are considered active metabolites, though they are less potent in producing sedative effects compared to the parent compound, mianserin. nih.gov The interplay between these different metabolic pathways and the pharmacological activity of the resulting intermediates contributes to the complex therapeutic profile of mianserin.
Advanced Analytical Methodologies for 8 Hydroxy Mianserin β D Glucuronide
Chromatographic Separation Techniques
Chromatographic techniques are essential for isolating 8-Hydroxy Mianserin (B1677119) β-D-Glucuronide from complex biological samples, separating it from the parent drug and other metabolites.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the analysis of mianserin and its metabolites, including the glucuronide conjugate. These techniques offer high resolution and sensitivity, making them ideal for complex biological samples.
Research Findings: Methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) have been extensively developed for the simultaneous determination of multiple antidepressants and their metabolites. nih.govnih.govrestek.com UPLC systems, utilizing columns with smaller particle sizes (e.g., < 2 µm), provide faster analysis times and greater separation efficiency compared to conventional HPLC. nih.gov For instance, a UPLC-MS/MS method was developed for the rapid detection of 71 neuropsychotropic drugs and their metabolites in human serum, demonstrating the capability of such systems to handle complex analyses. nih.gov
The separation is typically achieved on reversed-phase columns, such as C18 or biphenyl (B1667301) columns. nih.govrestek.com Gradient elution is commonly employed, with mobile phases consisting of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net While many studies focus on the parent drug and phase I metabolites like 8-hydroxymianserin (B23177) and desmethylmianserin (B137421), these methods are directly applicable to the glucuronide conjugate. nih.gov The high polarity of 8-Hydroxy Mianserin β-D-Glucuronide results in earlier elution times compared to its less polar aglycone, 8-hydroxymianserin, on reversed-phase columns.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, but its application to highly polar and non-volatile compounds like glucuronide conjugates is limited. Direct analysis of this compound by GC is not feasible due to its thermal instability and low volatility.
Research Findings: GC methods have been successfully developed for the parent drug, mianserin. nih.gov These methods often use a nitrogen-phosphorus detector (NPD) or a mass spectrometer for sensitive detection. However, for a compound like this compound to be analyzed by GC, a two-step derivatization process would be necessary: one to hydrolyze the glucuronide moiety (enzymatically with β-glucuronidase or chemically) and another to derivatize the resulting polar 8-hydroxymianserin to increase its volatility and thermal stability. A study using GC with surface ionization detection (SID) for mianserin reported a detection limit of approximately 1 ng/mL. nih.gov While effective for the parent compound, the complexity and potential for incomplete reactions during derivatization make GC a less direct and more cumbersome method for glucuronide analysis compared to LC-MS.
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume. It separates ions based on their electrophoretic mobility in an electric field. Micellar Electrokinetic Chromatography (MEKC), a modification of CE, uses surfactants to form micelles, allowing for the separation of both charged and neutral analytes. oup.comnih.gov
Research Findings: A capillary zone electrophoresis (CZE) method has been developed for the chiral separation of mianserin and its primary metabolites, desmethylmianserin and 8-hydroxymianserin. oup.comoup.com In that research, plasma samples were analyzed with and without a hydrolysis step using β-glucuronidase. The significantly higher concentrations of 8-hydroxymianserin found after hydrolysis confirmed its extensive conjugation in vivo, primarily as this compound. oup.com This indirect approach allows for the quantification of the total aglycone released from its conjugated form. The study established a quantitation limit of 15 ng/mL for each enantiomer of 8-hydroxymianserin after hydrolysis. oup.comoup.com The use of chiral selectors, such as hydroxypropyl-β-cyclodextrin, was crucial for resolving the stereoisomers of the metabolites. oup.com
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites. When coupled with chromatographic systems, it provides the high selectivity needed for analysis in complex matrices.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is the most common ionization technique for coupling liquid chromatography with mass spectrometry, particularly for polar and thermally labile molecules like glucuronide conjugates. It generates intact protonated molecules [M+H]+ or deprotonated molecules [M-H]- in the gas phase.
Research Findings: For the analysis of mianserin and its metabolites, ESI is typically operated in the positive ion mode, which generates a strong signal for the protonated molecule [M+H]+ of the basic mianserin structure. researchgate.net The analysis of this compound would also proceed via positive ion ESI, producing a characteristic protonated molecular ion. LC-ESI-MS methods have been validated for mianserin in human plasma with lower limits of quantification (LLOQ) as low as 1.0 ng/mL. researchgate.netnih.gov The high sensitivity and specificity of ESI-MS make it superior for bioanalytical applications compared to UV or fluorescence detection.
Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)
Tandem Mass Spectrometry (MS/MS) provides definitive structural information and enhances selectivity and sensitivity by monitoring specific fragmentation pathways. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown compounds.
Research Findings: In MS/MS analysis of this compound, the protonated molecule is selected as the precursor ion and subjected to collision-induced dissociation (CID). A characteristic and predominant fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da). This results in a product ion corresponding to the protonated aglycone, 8-hydroxymianserin. This specific transition is highly selective for monitoring all glucuronide conjugates of 8-hydroxymianserin.
Numerous HPLC-MS/MS methods have been developed for the quantification of antidepressants and their metabolites. nih.govresearchgate.net These methods utilize multiple reaction monitoring (MRM) to achieve high sensitivity and specificity. researchgate.net For this compound, a primary MRM transition would involve selecting its [M+H]+ ion and monitoring for the product ion corresponding to [M+H-176]+. Further fragmentation of the 8-hydroxymianserin product ion can provide additional structural confirmation. HRMS, often with a Quadrupole-Time-of-Flight (Q-TOF) analyzer, can be used to confirm the elemental composition of the parent metabolite and its fragments, providing an additional layer of certainty in its identification. mdpi.com
Quantitative Analysis Approaches (e.g., Selected/Multiple Reaction Monitoring)
Quantitative analysis of this compound, particularly at the low concentrations typically found in biological samples, relies heavily on the sensitivity and specificity of tandem mass spectrometry (MS/MS). Selected Reaction Monitoring (SRM) and its evolution, Multiple Reaction Monitoring (MRM), are powerful MS techniques for targeted quantification. nih.govnih.gov These methods offer high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
In an SRM or MRM experiment, the mass spectrometer is programmed to first select the precursor ion (the ionized molecule of interest, in this case, this compound) in the first quadrupole (Q1). This isolated ion is then fragmented in the collision cell (q2), and a specific, characteristic fragment ion (product ion) is selected in the third quadrupole (Q3) for detection. This process filters out a significant amount of chemical noise, leading to a much-improved signal-to-noise ratio and enabling precise quantification.
The development of a robust MRM assay involves the careful selection of optimal precursor and product ions, as well as the optimization of instrument parameters such as collision energy (CE) and declustering potential (DP). For glucuronide metabolites, a common fragmentation pathway involves the cleavage of the glucuronic acid moiety, resulting in a product ion corresponding to the aglycone (8-hydroxymianserin).
While specific MRM transitions for this compound are not extensively detailed in publicly available literature, the general principles of MRM assay development for similar conjugated metabolites are well-established. researchgate.net The table below illustrates hypothetical MRM parameters that would be determined during method development.
Table 1: Illustrative MRM Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | [M+H]⁺ | [Aglycone+H]⁺ | 50 | To be optimized | To be optimized |
| Internal Standard (e.g., d3-Mianserin) | [M+H]⁺ | [Fragment+H]⁺ | 50 | To be optimized | To be optimized |
Note: This table is for illustrative purposes. The exact m/z values and optimized parameters would need to be determined experimentally.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of metabolites. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet (UV)/Fluorescence detection provide complementary information for its definitive identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of organic molecules, including drug metabolites. nih.gov Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, ¹H NMR would be used to confirm the position of the hydroxyl group on the mianserin core and the attachment of the glucuronide moiety.
Key diagnostic signals in the ¹H NMR spectrum would include:
Aromatic protons: The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the dibenzo[c,f]pyrazino[1,2-a]azepine ring system. The presence of the hydroxyl group at the 8-position would influence the chemical shifts of the neighboring aromatic protons.
Anomeric proton of the glucuronide: A characteristic signal for the anomeric proton (H-1') of the β-D-glucuronide moiety would be observed, typically as a doublet with a specific coupling constant, confirming the stereochemistry of the glycosidic bond.
Other sugar protons: The remaining protons of the glucuronic acid ring would appear in a specific region of the spectrum.
Mianserin core protons: The aliphatic protons of the piperazine (B1678402) and azepine rings would also be present.
Ultraviolet (UV) and fluorescence spectroscopy are commonly used detection methods in conjunction with High-Performance Liquid Chromatography (HPLC). The chromophoric nature of the mianserin molecule, owing to its aromatic rings, allows for its detection by UV absorbance. The introduction of a hydroxyl group in the 8-position is expected to cause a bathochromic (red) shift in the UV absorption maximum compared to the parent drug, mianserin.
Fluorescence detection can offer enhanced sensitivity and selectivity for certain compounds. Mianserin and its metabolites are known to be fluorescent. The excitation and emission wavelengths for this compound would need to be determined experimentally to optimize detection sensitivity. The conjugation with glucuronic acid may influence the fluorescence properties of the molecule.
Table 2: Spectroscopic Properties of Mianserin and Expected Characteristics for its 8-Hydroxy Glucuronide Metabolite
| Compound | UV λmax (nm) (Expected) | Excitation λ (nm) (Expected) | Emission λ (nm) (Expected) |
| Mianserin | ~280 | ~290 | ~350 |
| This compound | >280 (Red Shift) | To be determined | To be determined |
Note: The exact spectral data for this compound would require experimental determination.
Sample Preparation and Extraction Strategies
The accurate analysis of this compound from complex biological matrices such as plasma, urine, or tissue homogenates requires efficient sample preparation to remove interfering substances and concentrate the analyte of interest. The two most common techniques employed for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for the purification and concentration of analytes from liquid samples. nih.gov It involves passing the sample through a sorbent bed that selectively retains the analyte, while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a suitable solvent.
For the extraction of a relatively polar metabolite like this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymer-based sorbent) would likely be employed. The selection of the appropriate sorbent and the optimization of the wash and elution steps are crucial for achieving high recovery and a clean extract. Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, can also offer enhanced selectivity for the extraction of metabolites from complex matrices. nih.gov
Table 3: A Generic Solid-Phase Extraction Protocol for this compound
| Step | Description |
| Conditioning | The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent. |
| Loading | The pre-treated biological sample is loaded onto the conditioned cartridge. |
| Washing | The cartridge is washed with a weak solvent to remove endogenous interferences. |
| Elution | The analyte of interest, this compound, is eluted from the sorbent with a strong organic solvent (e.g., methanol or acetonitrile), often with the addition of a modifier like formic acid or ammonia (B1221849) to improve recovery. |
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and thereby influence its partitioning between the two phases.
For this compound, which is more polar than its parent compound, the choice of the organic solvent is critical. A more polar solvent or a mixture of solvents might be necessary to achieve efficient extraction. However, due to its high polarity, the recovery of the glucuronide metabolite using LLE may be lower compared to SPE.
Table 4: A General Liquid-Liquid Extraction Procedure for this compound
| Step | Description |
| pH Adjustment | The pH of the biological sample (e.g., urine or plasma) is adjusted to optimize the extraction of the analyte. For a glucuronide, a slightly acidic to neutral pH is often used. |
| Extraction | An appropriate water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture thereof) is added to the sample. The mixture is then vortexed or shaken to facilitate the transfer of the analyte into the organic phase. |
| Phase Separation | The mixture is centrifuged to separate the aqueous and organic layers. |
| Evaporation and Reconstitution | The organic layer containing the analyte is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of a solvent compatible with the subsequent analytical technique (e.g., the mobile phase for LC-MS analysis). |
Chiral Analytical Resolution of Enantiomers
The tetracyclic antidepressant mianserin is a chiral compound, administered therapeutically as a racemic mixture of its (S)-(+)- and (R)-(-)-enantiomers. nih.gov The pharmacological activity and metabolic fate of mianserin are subject to significant enantioselective differences. nih.govnih.gov The (S)-enantiomer is generally considered to be the more potent and active form. nih.gov The metabolism of mianserin in humans proceeds via several main pathways, including N-demethylation, N-oxidation, and aromatic hydroxylation, which produces 8-hydroxymianserin. nih.govmdpi.com This metabolic process is stereoselective, meaning the two enantiomers of mianserin are processed at different rates and may yield different proportions of metabolites. nih.govnih.gov
The 8-hydroxylation of both mianserin enantiomers is primarily mediated by the cytochrome P450 isozyme CYP2D6. nih.gov In vitro studies using human liver microsomes have demonstrated that hydroxylation to 8-hydroxymianserin occurs more readily with the (S)-(+)-enantiomer compared to the (R)-(-)-enantiomer. nih.gov Following its formation, 8-hydroxymianserin undergoes further phase II metabolism, including conjugation with glucuronic acid to form this compound. Given that the precursor, 8-hydroxymianserin, is chiral, its subsequent glucuronide conjugate will also exist as distinct stereoisomers.
The analytical resolution of these enantiomers and their metabolites is crucial for understanding their individual pharmacokinetic and pharmacodynamic profiles. Chiral high-performance liquid chromatography (HPLC) is the predominant technique for the enantioselective determination of mianserin and its metabolites in biological matrices. nih.govindexcopernicus.comwikipedia.org
Research focused on the chiral resolution of the parent drug and its primary metabolites provides a clear framework for the analysis of its glucuronidated conjugates. For instance, a successful method for the simultaneous determination of mianserin and desmethylmianserin enantiomers in human plasma utilized a chiral α1-acid glycoprotein (B1211001) (AGP) HPLC column. nih.gov This approach achieved effective separation and allowed for the quantification of individual enantiomers, revealing that in most patients, the plasma concentration of the more active (S)-(+)-mianserin was significantly higher than that of the (R)-(-)-enantiomer. nih.gov
While specific published methods focusing exclusively on the chiral resolution of this compound are not extensively detailed, the principles are well-established. An analytical method would involve:
Sample Preparation: Solid-phase extraction (SPE) to isolate the glucuronide metabolite from complex biological matrices like plasma or urine.
Chiral Chromatography: An HPLC system equipped with a chiral stationary phase (CSP). Based on the success with the parent compound, a protein-based column (like AGP) or polysaccharide-based CSPs would be primary candidates. nih.gov
Detection: Tandem mass spectrometry (LC-MS/MS) would be the ideal detection method, providing the necessary sensitivity and selectivity to quantify the low concentrations typical of drug metabolites and to confirm the identity of the stereoisomers.
The detailed findings from the enantioselective analysis of the parent compound, mianserin, underscore the importance of such studies.
Research Findings on Enantioselective Analysis of Mianserin
| Compound | Analytical Method | Matrix | Key Findings | Reference |
|---|---|---|---|---|
| (S)-(+)-Mianserin & (R)-(-)-Mianserin | Chiral High-Performance Liquid Chromatography (HPLC) with an α1-acid glycoprotein (AGP) column | Human Plasma | The concentration of (S)-(+)-mianserin was generally higher than the (R)-(-)-enantiomer. The mean S/R ratio was 1.9 ± 0.9. | nih.gov |
| (S)-Desmethylmianserin & (R)-Desmethylmianserin | Chiral High-Performance Liquid Chromatography (HPLC) with an α1-acid glycoprotein (AGP) column | Human Plasma | The R-enantiomer of desmethylmianserin was the predominant form in nearly all patient samples analyzed. | nih.gov |
| Mianserin Enantiomers | In vitro metabolism with human liver microsomes followed by HPLC | Microsomal Incubate | Hydroxylation to 8-hydroxymianserin occurred more readily with the (S)-enantiomer. | nih.gov |
Preclinical and Mechanistic Investigations of 8 Hydroxy Mianserin β D Glucuronide
In Vitro Metabolism Studies
In vitro systems are crucial for elucidating the metabolic pathways of xenobiotics by isolating specific enzymatic processes. Studies using subcellular fractions and recombinant enzymes have provided significant insights into the formation of 8-Hydroxy Mianserin (B1677119) β-D-Glucuronide.
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. Comparative studies using human and animal liver microsomes have revealed species-specific differences in mianserin metabolism.
In both human and mouse liver microsomes, mianserin is metabolized via aromatic hydroxylation to form 8-hydroxymianserin (B23177) and via N-demethylation to form desmethylmianserin (B137421). However, the predominance of these pathways varies between species. Incubations with human liver microsomes show that desmethylmianserin is the major metabolite. In contrast, 8-hydroxymianserin is the predominant metabolite generated by mouse liver microsomes. This initial hydroxylation at the 8th position is the prerequisite step for the subsequent formation of 8-Hydroxy Mianserin β-D-Glucuronide.
Table 1: Comparison of Mianserin Metabolism in Human and Mouse Liver Microsomes This table is interactive. You can sort and filter the data.
| Species | Primary Metabolic Pathway | Major Metabolite | Notes |
|---|---|---|---|
| Human | N-Demethylation | Desmethylmianserin | Hydroxylation to 8-hydroxymianserin also occurs. |
| Mouse | Aromatic Hydroxylation | 8-Hydroxymianserin | This is the precursor to this compound. |
To identify the specific enzymes responsible for a metabolic conversion, assays using recombinant enzymes are employed. The formation of this compound is a two-step process involving Phase I (oxidation) and Phase II (conjugation) enzymes.
The second step involves the conjugation of a glucuronic acid moiety to the hydroxyl group of 8-hydroxymianserin, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov UGTs are a major family of Phase II enzymes that increase the water solubility of metabolites, facilitating their excretion. nih.gov Studies on other hydroxylated drug metabolites often show the involvement of multiple UGT isoforms. researchgate.netmdpi.com However, the specific UGT isozyme(s) that catalyze the formation of this compound from its precursor have not been precisely identified. researchgate.net
Investigating the inhibition and induction of metabolizing enzymes can help predict potential drug-drug interactions. Research has shown that mianserin itself can act as a potent inhibitor of specific UGT enzymes. One study identified mianserin as a potent inhibitor of UGT2B10, an enzyme known for the N-glucuronidation of various compounds containing amine functional groups. nih.gov The mean inhibitory constant (Ki,u) for mianserin inhibition of human liver microsomal UGT2B10 was determined to be 0.43 µM. nih.gov This suggests that mianserin has the potential to interfere with the clearance of other drugs metabolized by this pathway. There is currently a lack of specific information in the scientific literature regarding compounds that induce the enzymes responsible for the formation of this compound.
Mianserin is a chiral molecule existing as two enantiomers, S-(+)-mianserin and R-(-)-mianserin, which can be metabolized differently. In vitro investigations using human liver microsomes have demonstrated stereoselectivity in its metabolism. The hydroxylation to 8-hydroxymianserin, the necessary precursor for glucuronidation, occurs more readily with the S-(+)-enantiomer. nih.gov Conversely, N-demethylation is the preferred pathway for the R-(-)-enantiomer. nih.gov
This stereoselectivity is also evident in the formation of the final glucuronide conjugate. In vivo studies in mice confirm this observation, showing that the S-enantiomer is primarily metabolized to 8-hydroxymianserin glucuronide. nih.gov This indicates that the enzymatic processes, from initial oxidation to final conjugation, preferentially handle the S-(+) form of the molecule for this specific metabolic route.
In Vivo Disposition Studies in Animal Models
Animal models are essential for understanding how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) by a whole organism.
Studies in several laboratory animal species have shown that mianserin is well-absorbed and undergoes extensive metabolism, with very little of the parent drug being excreted unchanged. nih.gov The primary metabolic pathways involve hydroxylation and demethylation, followed by conjugation. nih.gov The formation of 8-hydroxy analogs is a predominant pathway across all species studied, including rats, mice, rabbits, and guinea pigs. nih.govnih.gov
Conjugation, particularly glucuronidation, is a major route of elimination for these hydroxylated metabolites. In mice administered radiolabelled mianserin, approximately 97.9% of the urinary radioactivity was in a conjugated form, with glucuronidation accounting for 82.1% of this. nih.gov This highlights the importance of the formation of metabolites like this compound for clearance.
While 8-hydroxylation is a common path, the subsequent steps can vary. For instance, in rats, 8-hydroxydesmethylmianserin (B1218053) was identified as the principal urinary metabolite, indicating that both demethylation and hydroxylation occur prior to excretion. nih.gov In guinea pigs, a novel N-O-glucuronide was identified, showcasing further inter-species variability in conjugation pathways. nih.gov
Table 2: In Vivo Biotransformation and Excretion of Mianserin in Laboratory Animals This table is interactive. You can sort and filter the data.
| Species | Key Metabolic Pathways | Major Identified Metabolites | Urinary Excretion Notes |
|---|---|---|---|
| Mouse | Hydroxylation, Glucuronidation | 8-hydroxymianserin glucuronide | 82.1% of urinary metabolites are glucuronides. nih.gov |
| Rat | Hydroxylation, Demethylation | 8-hydroxydesmethylmianserin | Demethylation is a significant pathway. nih.gov |
| Rabbit | Hydroxylation, Demethylation | 8-hydroxy analogs | High urinary excretion of radioactivity (80% of dose). nih.gov |
| Guinea Pig | Hydroxylation, N-oxidation, Conjugation | N-O-glucuronide, N-sulphonate | Shows novel conjugation pathways. nih.gov |
Comparative Interspecies Metabolic Differences in Glucuronidation
The biotransformation of mianserin, a process that leads to the formation of this compound, exhibits notable variations across different species. The primary metabolic routes for mianserin involve hydroxylation, particularly at the 8th position to form 8-hydroxymianserin, and N-demethylation. nih.gov Following these initial oxidative steps, the resulting metabolites undergo conjugation, with glucuronidation being a key pathway.
In humans, the metabolism of mianserin predominantly yields 8-hydroxy analogs, which are then conjugated. nih.gov A study investigating the urinary metabolites in women found that a significant portion of the administered dose was excreted as conjugated and nonconjugated forms of mianserin. nih.gov In contrast, animal species such as rats and rabbits show a higher propensity for N-demethylation alongside 8-hydroxylation. nih.gov Specifically, in rats, 8-hydroxydesmethylmianserin is a principal metabolite, indicating a different emphasis in the metabolic cascade compared to humans. nih.gov
Further research into the biotransformation of mianserin in various laboratory animals and humans has highlighted these interspecies differences. nih.gov While mianserin is almost completely metabolized in all species studied (rats, mice, rabbits, guinea pigs, and humans), the nature of the conjugated metabolites can differ. nih.gov For instance, a quaternary N-glucuronide of mianserin was identified as a metabolite specific to humans. nih.gov In guinea pigs, an N-O-glucuronide was detected, and in both rats and guinea pigs, an N-sulphonate was identified. nih.gov These findings underscore the species-specific nature of the conjugation processes.
The table below summarizes the key interspecies differences in the metabolism of mianserin, with a focus on pathways leading to conjugated metabolites like this compound.
| Species | Primary Metabolic Pathways | Key Conjugated Metabolites Identified | Reference |
| Human | 8-hydroxylation, direct conjugation of the N-methyl moiety | Quaternary N-glucuronide of mianserin | nih.govnih.gov |
| Rat | 8-hydroxylation, N-demethylation | 8-hydroxydesmethylmianserin, N-sulphonate | nih.govnih.gov |
| Rabbit | 8-hydroxylation, N-demethylation | Not specified in detail | nih.gov |
| Guinea Pig | Not specified in detail | N-O-glucuronide, N-sulphonate | nih.gov |
| Mouse | Not specified in detail | Not specified in detail | nih.gov |
Analysis of Metabolite Profiles in Biological Matrices (e.g., urine, plasma, feces)
The distribution of mianserin and its metabolites, including this compound, has been analyzed in various biological matrices. The primary route of excretion of mianserin metabolites is through urine and feces.
A study tracking the excretion of radio-labelled mianserin found that after three days, the urinary excretion of radioactivity was 53% of the administered dose in women, 36% in rats, and 80% in rabbits. nih.gov This indicates significant species differences in the routes of elimination.
In human urine, approximately 15% of the administered dose was excreted as both conjugated and nonconjugated mianserin. nih.gov The major urinary metabolites across species were identified as 8-hydroxy analogs. nih.gov In rats, 8-hydroxydesmethylmianserin was the principal urinary metabolite. nih.gov
The table below provides a summary of the metabolite profiles in different biological matrices across species.
| Biological Matrix | Species | Major Metabolites Identified | Percentage of Excreted Dose | Reference |
| Urine | Human (female) | Mianserin (conjugated and nonconjugated), 8-hydroxy analogs | 53% (total radioactivity) | nih.gov |
| Rat | 8-hydroxydesmethylmianserin, 8-hydroxy analogs | 36% (total radioactivity) | nih.gov | |
| Rabbit | 8-hydroxy analogs | 80% (total radioactivity) | nih.gov | |
| Feces | Various | Metabolites are also excreted via this route, but specific data on this compound is limited. | Data not available | |
| Plasma | Human, Rat | Mianserin, desmethylmianserin | Data not available |
Non-Pharmacological Systemic Interactions (e.g., impact on brain noradrenaline metabolism in olfactory bulbectomized rats by 8-hydroxymianserin, as a precursor context)
To understand the potential systemic effects of this compound, it is relevant to examine the activity of its precursor, 8-hydroxymianserin. The olfactory bulbectomized (OB) rat is a well-established animal model of depression, characterized by behavioral changes such as hyperactivity in an open field test and neurochemical alterations, including changes in brain neurotransmitter systems.
A study investigated the chronic effects of mianserin and its major metabolites, 8-hydroxymianserin and desmethylmianserin, on the behavior and brain noradrenaline metabolism of OB rats. It was found that only the parent compound, mianserin, was effective in reducing the hyperactivity observed in the OB rats.
Furthermore, the study examined the concentrations of noradrenaline and its metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), in the amygdaloid cortex and mid-brain. Following bulbectomy, there was a significant reduction in the concentration of noradrenaline in the amygdaloid cortex. Chronic administration of mianserin was able to reverse this decrease. However, neither 8-hydroxymianserin nor desmethylmianserin, at the same dose, had a significant effect on the altered noradrenaline levels in this brain region. The changes in noradrenaline or MHPG in the mid-brain did not appear to be correlated with the behavioral effects of mianserin.
These findings suggest that the pharmacological activity of mianserin in this animal model is primarily due to the parent compound itself, rather than its major metabolites, 8-hydroxymianserin and desmethylmianserin. This provides important context for understanding the potential systemic role of this compound, as its precursor appears to have limited direct pharmacological activity on the specific neurochemical and behavioral parameters measured in this study.
Academic and Research Perspectives on 8 Hydroxy Mianserin β D Glucuronide
Significance in Understanding Drug Metabolite Pathways
The study of 8-hydroxy mianserin (B1677119) β-D-glucuronide is fundamental to a comprehensive understanding of the metabolic fate of mianserin. After administration, mianserin is subject to several key metabolic transformations, including aromatic hydroxylation, N-oxidation, and N-demethylation. nih.govwikipedia.org The formation of 8-hydroxy mianserin through aromatic hydroxylation is a primary pathway, which is then followed by conjugation with glucuronic acid to produce 8-hydroxy mianserin β-D-glucuronide. nih.gov This process highlights the interplay between Phase I and Phase II metabolic reactions.
The identification of this glucuronide conjugate as a major metabolite underscores the importance of glucuronidation in the clearance of mianserin and its hydroxylated intermediates. nih.gov In studies involving mice, glucuronidation was the predominant conjugation pathway, accounting for a significant portion of the excreted metabolites. nih.gov The characterization of such metabolites is essential for building a complete picture of how the body processes and eliminates a drug.
Table 1: Major Metabolic Pathways of Mianserin
| Pathway | Intermediate Metabolite | Final Conjugated Metabolite | Significance |
|---|---|---|---|
| Aromatic Hydroxylation & Glucuronidation | 8-Hydroxymianserin (B23177) | This compound | A primary route of mianserin metabolism and detoxification. nih.govnih.gov |
| N-Oxidation | Mianserin N-oxide | - | Another key pathway in the biotransformation of mianserin. nih.gov |
Role in Xenobiotic Biotransformation Systems and Detoxification Mechanisms
The formation of this compound is a classic example of xenobiotic biotransformation, a critical process for detoxifying and eliminating foreign compounds from the body. jax.org This process is primarily carried out by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes catalyze the transfer of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion via urine or bile. nih.gov
The conversion of the pharmacologically active mianserin and its hydroxylated intermediate into the more water-soluble and generally inactive glucuronide conjugate is a key detoxification step. nih.gov This transformation not only terminates the biological activity of the parent compound and its initial metabolite but also prevents their accumulation in the body to potentially toxic levels. The UGT enzyme system is a cornerstone of the body's defense against a wide array of xenobiotics, including drugs, environmental pollutants, and dietary components. jax.orgnih.gov The study of metabolites like this compound provides valuable insights into the efficiency and capacity of these vital detoxification pathways.
Implications for In Vitro-In Vivo Extrapolation Models in Metabolism Studies
Predicting the metabolic fate of a drug in humans based on preclinical data is a significant challenge in drug development. In vitro-in vivo extrapolation (IVIVE) models are computational tools used to bridge this gap. The study of metabolites such as this compound plays a role in refining these models.
For accurate predictions, IVIVE models require detailed information on the metabolic pathways and the enzymes involved. For instance, mianserin has been shown to be a potent inhibitor of UGT2B10, an enzyme involved in the N-glucuronidation of various compounds. nih.gov Understanding such interactions is crucial for predicting potential drug-drug interactions. In vitro studies using human liver microsomes or recombinant UGT enzymes can help identify the specific enzymes responsible for the formation of this compound. nih.govnih.gov This information can then be incorporated into physiologically based pharmacokinetic (PBPK) models, a type of IVIVE model, to simulate the drug's behavior in the human body more accurately. nih.gov The agreement between model predictions and observed clinical data for metabolites like this compound helps to validate and improve the predictive power of these models.
Contribution to the Characterization of Stereoselective Biotransformation
Mianserin is a chiral compound, existing as two enantiomers (S-mianserin and R-mianserin) that are mirror images of each other. The body often metabolizes enantiomers differently, a phenomenon known as stereoselective biotransformation. The formation of this compound has been shown to be stereoselective.
Table 2: Stereoselective Metabolism of Mianserin Enantiomers in Mice
| Enantiomer | Major Glucuronide Metabolite | Metabolic Preference |
|---|---|---|
| S-Mianserin | 8-Hydroxymianserin glucuronide | Aromatic Hydroxylation and Glucuronidation nih.gov |
Emerging Research Avenues and Methodological Advancements
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate detection and quantification of drug metabolites in biological matrices are paramount for understanding their pharmacokinetic profiles. For 8-Hydroxy Mianserin (B1677119) β-D-Glucuronide, which is expected to be present at low concentrations, highly sensitive and specific analytical methods are required.
Detailed Research Findings:
Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have significantly improved the ability to analyze drug metabolites. Specifically, the coupling of Ultra-High-Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry offers a powerful tool for the identification and quantification of compounds like 8-Hydroxy Mianserin β-D-Glucuronide. consensus.appnih.gov UPLC provides high-resolution separation of analytes, while QTOF-MS allows for accurate mass measurements, which is critical for the unambiguous identification of metabolites. consensus.appnih.gov
A comprehensive review of analytical methods for tetracyclic antidepressants highlights the prevalence of LC-MS techniques for their quantification in biological samples such as plasma, blood, and urine. researchgate.net These methods, often employing tandem mass spectrometry (MS/MS), provide the necessary selectivity and sensitivity to distinguish between the parent drug and its various metabolites. springernature.com For instance, a method developed for the simultaneous determination of mianserin and its major metabolites, desmethylmianserin (B137421) and 8-hydroxymianserin (B23177), in human plasma utilized LC-MS/MS, demonstrating the feasibility of such an approach for related compounds. springernature.com Extrapolating from these findings, a similar UPLC-MS/MS method could be optimized for the specific detection of this compound.
The table below illustrates a hypothetical set of parameters for a UPLC-QTOF-MS method tailored for the analysis of this compound, based on existing methods for similar compounds.
Table 1: Hypothetical UPLC-QTOF-MS Parameters for the Analysis of this compound
| Parameter | Setting |
| UPLC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Optimized for separation of mianserin and its metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| QTOF-MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 50 - 1000 m/z |
| Capillary Voltage | 2.5 - 3.5 kV |
| Cone Voltage | 20 - 40 V |
| Collision Energy | Ramped for MS/MS fragmentation |
This table is illustrative and based on typical parameters for the analysis of small molecule drug metabolites.
Advanced Computational and In Silico Modeling for Glucuronidation Prediction
In silico models are becoming increasingly valuable in drug discovery and development for predicting the metabolic fate of new chemical entities. These computational tools can forecast potential sites of metabolism and the enzymes involved, thereby guiding further experimental studies.
Detailed Research Findings:
For this compound, in silico models can be employed to predict the likelihood of glucuronidation at the 8-hydroxy position of mianserin. Various software and algorithms are available that use quantitative structure-activity relationship (QSAR) models and machine learning to predict which UDP-glucuronosyltransferase (UGT) enzymes are responsible for the conjugation reaction. nih.gov
Physiologically based pharmacokinetic (PBPK) modeling represents a more sophisticated in silico approach. aiche.orgmdpi.com A PBPK model for mianserin could be developed to simulate its absorption, distribution, metabolism, and excretion (ADME) properties. itmedicalteam.pl By incorporating data on the kinetics of 8-hydroxylation and subsequent glucuronidation, such a model could predict the plasma and tissue concentrations of this compound under various conditions. aiche.orgnih.govnih.gov While a specific PBPK model for mianserin is not yet published, models for other tricyclic antidepressants have been successfully developed and validated, demonstrating the potential of this approach. aiche.org
The table below outlines the key components of a potential PBPK model for mianserin that could be used to predict the formation of its glucuronide metabolite.
Table 2: Key Components of a PBPK Model for Mianserin Metabolism
| Component | Description | Relevance to this compound |
| Drug-Specific Parameters | Physicochemical properties of mianserin (e.g., molecular weight, pKa, logP). | Influences absorption and distribution. |
| System-Specific Parameters | Physiological parameters of the virtual population (e.g., organ volumes, blood flow rates). | Determines the distribution of mianserin to metabolizing organs like the liver. |
| Enzyme Kinetics | In vitro data on the rates of mianserin 8-hydroxylation (CYP450 enzymes) and subsequent glucuronidation (UGT enzymes). | Directly predicts the rate of formation of this compound. |
| Transporter Kinetics | Data on the transport of mianserin and its metabolites across cell membranes. | Predicts the cellular uptake and efflux of the glucuronide conjugate. |
This table conceptualizes the structure of a PBPK model for mianserin.
Comprehensive Characterization of Glucuronide Transport Mechanisms
The transport of drug glucuronides across cellular membranes is a critical determinant of their disposition and potential for drug-drug interactions. This process is mediated by a variety of uptake and efflux transporters.
Detailed Research Findings:
Glucuronide conjugates are typically organic anions and are substrates for transporters belonging to the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies. Key transporters involved in the hepatic and renal disposition of glucuronides include Organic Anion Transporting Polypeptides (OATPs) for uptake into hepatocytes, and Multidrug Resistance-Associated Proteins (MRPs) for efflux into bile and blood.
While direct studies on the transport of this compound are lacking, it is highly probable that it interacts with these transporters. For instance, OATP1B1 and OATP1B3 are major hepatic uptake transporters for a wide range of drug glucuronides. Similarly, MRP2 is a key canalicular efflux pump for biliary excretion of glucuronides, while MRP3 mediates their basolateral efflux from hepatocytes into the bloodstream.
Future research should involve in vitro studies using cell lines overexpressing these transporters to determine if this compound is a substrate. Such studies would provide crucial information for predicting its hepatic clearance and potential for interactions with other drugs that are substrates or inhibitors of these transporters.
Exploration of Inter-Individual and Inter-Species Variability in Glucuronidation Systems
Significant variability in drug response can be attributed to differences in drug metabolism among individuals and between species. This variability is often due to genetic polymorphisms in drug-metabolizing enzymes and transporters.
Detailed Research Findings:
The elimination of mianserin is known to exhibit marked inter-individual variability. nih.gov This is likely due in part to polymorphisms in the cytochrome P450 enzymes responsible for the initial hydroxylation step, as well as in the UGT enzymes that catalyze glucuronidation. Different UGT isoforms exhibit distinct substrate specificities, and genetic variations in these enzymes can lead to altered rates of glucuronidation.
Furthermore, significant species differences in mianserin metabolism have been reported. For example, the formation of certain metabolites is species-specific. This highlights the importance of using appropriate animal models in preclinical studies and the need to characterize the specific UGT isoforms involved in 8-hydroxymianserin glucuronidation in humans.
Future research in this area should focus on:
Phenotyping studies: Identifying the specific human UGT isoforms responsible for the formation of this compound using a panel of recombinant human UGTs.
Genotyping studies: Investigating the impact of known genetic polymorphisms in the identified UGT isoforms on the pharmacokinetics of mianserin and the formation of its glucuronide metabolite in human populations.
Application of Systems Biology Approaches to Xenobiotic Metabolism
Systems biology integrates data from various "omics" platforms (e.g., genomics, transcriptomics, proteomics, metabolomics) to create comprehensive models of biological systems. This approach can provide a more holistic understanding of drug metabolism and its regulation.
Detailed Research Findings:
Applying a systems biology approach to the metabolism of mianserin would involve integrating data on the genes, proteins, and metabolites involved in its biotransformation. This could lead to the development of a quantitative systems pharmacology (QSP) model that describes the entire network of reactions from the parent drug to its final metabolites, including this compound.
Such a model could be used to:
Simulate the effects of genetic polymorphisms in multiple genes simultaneously.
Predict the impact of co-administered drugs that may inhibit or induce various enzymes or transporters in the pathway.
While the application of systems biology to antidepressant pharmacology is still in its early stages, it holds great promise for personalizing drug therapy and improving our understanding of the complex interplay of factors that govern drug metabolism. numberanalytics.comnumberanalytics.comnih.govwikipedia.orgderangedphysiology.com
Q & A
Q. Characterization Methods :
- HPLC-MS/LC-MS/MS : For purity assessment and quantification .
- NMR Spectroscopy : To confirm the β-D-glucuronide linkage via anomeric proton signals (δ 4.5–5.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C24H28N2O7, MW 456.5 g/mol) .
Basic: What analytical techniques are used to quantify and validate this compound in biological matrices?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantifies low concentrations in plasma/urine with a limit of detection (LOD) <1 ng/mL .
- Enzymatic Hydrolysis : β-glucuronidase treatment confirms metabolite identity by releasing free 8-Hydroxy Mianserin .
- Stability Testing : Assess degradation under varying pH/temperature to validate storage conditions .
Basic: What is the role of glucuronidation in the pharmacokinetics of Mianserin?
Answer:
Glucuronidation enhances water solubility, facilitating renal excretion and reducing systemic toxicity. Compared to other glucuronides (e.g., 8-Hydroxy Mirtazapine β-D-Glucuronide), this compound exhibits unique affinity for UGT1A4, influencing inter-individual metabolic variability .
Advanced: How can researchers optimize the regioselectivity and yield of this compound synthesis?
Answer:
- Catalyst Screening : Immobilized UGTs (e.g., UGT1A4) improve regioselectivity over chemical catalysts like silver oxide .
- Design of Experiments (DoE) : Fractional factorial designs optimize reaction parameters (pH, temperature, substrate ratio) to maximize yield (>80%) .
- Purification : Reverse-phase HPLC with C18 columns separates isomers, achieving >95% purity .
Advanced: How do in vitro and in vivo metabolic profiles of this compound differ?
Answer:
- In Vitro : Liver microsomes or recombinant UGTs lack transporters (e.g., MRP2), underestimating biliary excretion .
- In Vivo : Rodent studies show enterohepatic recirculation, prolonging half-life (t1/2 ≈ 6–8 hrs vs. 2–3 hrs in vitro) .
- Species Differences : Human UGT1A4 activity is 2–3× higher than rat UGTs, requiring cross-species validation .
Advanced: What strategies resolve contradictions in reported receptor binding affinities of this compound?
Answer:
- Orthogonal Assays : Compare radioligand binding (Ki for serotonin 5-HT2A) with functional cAMP assays to confirm antagonism .
- Meta-Analysis : Adjust for assay conditions (e.g., Mg<sup>2+</sup> concentration alters receptor conformation) .
- Cell Line Selection : Use HEK293 cells overexpressing human receptors to minimize endogenous interference .
Advanced: How does molecular docking elucidate interactions between this compound and UDP-glucuronosyltransferases?
Answer:
- Homology Modeling : Build UGT1A4 structures using templates (e.g., PDB 2B6Q) .
- Docking Simulations (AutoDock Vina) : Identify key residues (e.g., His35, Asp151) stabilizing the glucuronide moiety .
- Mutagenesis Validation : Ala-scanning confirms catalytic residues; e.g., His35Ala reduces activity by 90% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
